molecular formula C8H5BrN2S B1455233 4-(2-Bromo-4-thiazolyl)pyridine CAS No. 886371-01-3

4-(2-Bromo-4-thiazolyl)pyridine

Cat. No. B1455233
M. Wt: 241.11 g/mol
InChI Key: LKUKQIKBQAHEIH-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-thiazolyl)pyridine, also known as 2-(2-bromopyridin-4-yl)thiazole, is a compound with the molecular weight of 241.11 .


Molecular Structure Analysis

The InChI code for 4-(2-Bromo-4-thiazolyl)pyridine is 1S/C8H5BrN2S/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

4-(2-Bromo-4-thiazolyl)pyridine has a molecular weight of 241.11 . The compound is 95% pure .

Scientific Research Applications

Synthesis and Biological Activities

One of the primary applications of 4-(2-Bromo-4-thiazolyl)pyridine is in the synthesis of novel antimicrobial agents. Abdelrazek et al. (2019) demonstrated the one-pot three-component synthesis of a novel series of 2-thiazolyl pyridines, prepared using 2-bromoacetyl pyridine as a starting precursor. These compounds showed promising antimicrobial activity against various pathogens, including Candida albicans, Bacillus subtilis, and Escherichia coli, supported by molecular docking studies (Abdelrazek et al., 2019).

Applications in Synthesis of Macrocyclic Antibiotics

4-(2-Bromo-4-thiazolyl)pyridine has also been applied in the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, such as GE 2270 A. This showcases its role in the total synthesis of complex natural products with antibiotic properties, contributing to the development of new therapeutic agents (Okumura et al., 1998).

Contribution to Biochemical Research

In biochemical research, derivatives of 4-(2-Bromo-4-thiazolyl)pyridine have been synthesized for use in enzymatic assays, such as the determination of lactate dehydrogenase activity. This application underlines its utility in creating reagents for biochemical analysis, facilitating the measurement of enzyme activities in biological samples (Shiga et al., 1984).

Photophysical Properties Research

Research into the photophysical properties of compounds related to 4-(2-Bromo-4-thiazolyl)pyridine, such as solvent-sensitive fluorescent derivatives, highlights its potential in the development of new materials with specific optical characteristics. These studies contribute to the understanding of how solvent environments influence the photophysical behaviors of fluorescent compounds, opening avenues for their application in sensing and imaging technologies (Li et al., 2007).

properties

IUPAC Name

2-bromo-4-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKQIKBQAHEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(pyridin-4-YL)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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